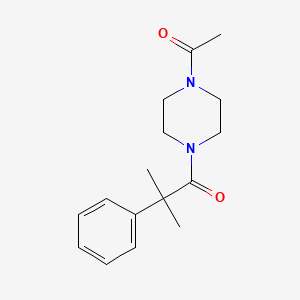![molecular formula C17H23N3O3S B7508640 N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)
N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide, also known as MMPIP, is a small molecule compound that has gained attention in scientific research for its potential therapeutic applications. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in various physiological and pathological processes in the central nervous system (CNS).
Wirkmechanismus
N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide acts as a selective antagonist of the mGluR7 receptor, inhibiting its activity and downstream signaling pathways. The mGluR7 receptor is primarily expressed in the presynaptic terminals of glutamatergic neurons, where it acts as an autoreceptor to regulate glutamate release. By inhibiting the activity of mGluR7, N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide can modulate glutamate transmission and synaptic plasticity, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on glutamate transmission, N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide has been shown to modulate GABAergic neurotransmission, which may contribute to its anxiolytic effects. N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide has also been shown to reduce neuroinflammation and oxidative stress, which are implicated in various CNS disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the mGluR7 receptor, which allows for precise targeting of this receptor subtype. However, its potency may vary depending on the experimental conditions, and it may require higher concentrations to achieve its desired effects. Additionally, N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide has limited solubility in aqueous solutions, which may require the use of organic solvents for its administration.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide. One area of focus is the development of more potent and selective mGluR7 antagonists, which may have improved therapeutic efficacy. Additionally, the role of mGluR7 in various CNS disorders, such as addiction and neurodegenerative diseases, is still being elucidated, and further research is needed to fully understand its potential therapeutic applications. Finally, the development of novel drug delivery systems for N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide may improve its bioavailability and reduce its side effects, making it a more viable therapeutic option.
Synthesemethoden
N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide can be synthesized using a multi-step process involving the reaction of 6-methoxy-2-methylquinoline with piperidine, followed by the reaction of the resulting compound with methanesulfonyl chloride. The final product is obtained through purification and isolation steps. The synthesis of N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide has been optimized to improve the yield and purity of the product, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide has been extensively studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, and addiction. The mGluR7 receptor has been implicated in the regulation of glutamate release, synaptic plasticity, and neuroinflammation, making it a promising target for drug development. N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide has shown efficacy in preclinical models of anxiety and depression, suggesting that it may have potential as a novel antidepressant and anxiolytic agent.
Eigenschaften
IUPAC Name |
N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-12-10-17(15-11-14(23-2)4-5-16(15)18-12)20-8-6-13(7-9-20)19-24(3,21)22/h4-5,10-11,13,19H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYJPZCCZKFKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)N3CCC(CC3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)




![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)


![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B7508643.png)